molecular formula C9H13NO B8477217 (2-Ethyl-6-methyl-pyridin-4-yl)-methanol CAS No. 945463-92-3

(2-Ethyl-6-methyl-pyridin-4-yl)-methanol

Cat. No.: B8477217
CAS No.: 945463-92-3
M. Wt: 151.21 g/mol
InChI Key: PSNJYIOQENZTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-6-methyl-pyridin-4-yl)-methanol is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 4-position of the pyridine ring, with ethyl and methyl substituents at the 2- and 6-positions, respectively.

Properties

CAS No.

945463-92-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-ethyl-6-methylpyridin-4-yl)methanol

InChI

InChI=1S/C9H13NO/c1-3-9-5-8(6-11)4-7(2)10-9/h4-5,11H,3,6H2,1-2H3

InChI Key

PSNJYIOQENZTFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Halogens (Cl, I): Chlorine and iodine substituents increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions or halogen-bonding interactions . Methoxy Groups: Methoxy substituents (e.g., in (6-Methoxypyridin-2-yl)-methanol) improve solubility in aqueous or polar solvents due to hydrogen-bonding capacity .
  • Positional Isomerism :
    Substituent position significantly impacts electronic and steric profiles. For example, the 4-hydroxymethyl group in the target compound may allow for distinct hydrogen-bonding patterns compared to 2- or 3-positioned analogs, influencing crystal packing or ligand-receptor interactions .

Structural Analysis and Methodological Considerations

While direct crystallographic data for (2-Ethyl-6-methyl-pyridin-4-yl)-methanol are absent in the evidence, the SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for refining small-molecule structures and could be applied to determine its crystal packing and hydrogen-bonding networks . The program’s robustness in handling sterically crowded systems aligns with the challenges posed by ethyl/methyl substituents in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.